(E)-5-Bromo-8-chloro-N'-hydroxyisoquinoline-1-carboximidamide
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Overview
Description
(E)-5-Bromo-8-chloro-N’-hydroxyisoquinoline-1-carboximidamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-Bromo-8-chloro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common method includes the bromination and chlorination of isoquinoline derivatives, followed by the introduction of the hydroxy and carboximidamide groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control the reaction parameters precisely. Purification steps such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-5-Bromo-8-chloro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroxyisoquinoline derivatives.
Scientific Research Applications
(E)-5-Bromo-8-chloro-N’-hydroxyisoquinoline-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-5-Bromo-8-chloro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-8-chloroisoquinoline: Lacks the hydroxy and carboximidamide groups, making it less versatile in chemical reactions.
8-Chloro-N’-hydroxyisoquinoline-1-carboximidamide: Similar structure but without the bromine atom, affecting its reactivity and biological activity.
Uniqueness
(E)-5-Bromo-8-chloro-N’-hydroxyisoquinoline-1-carboximidamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H7BrClN3O |
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Molecular Weight |
300.54 g/mol |
IUPAC Name |
5-bromo-8-chloro-N'-hydroxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C10H7BrClN3O/c11-6-1-2-7(12)8-5(6)3-4-14-9(8)10(13)15-16/h1-4,16H,(H2,13,15) |
InChI Key |
FNNGEKIUXXZVPE-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C2C=CN=C(C2=C1Cl)/C(=N\O)/N)Br |
Canonical SMILES |
C1=CC(=C2C=CN=C(C2=C1Cl)C(=NO)N)Br |
Origin of Product |
United States |
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